5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Lipophilicity LogP Drug-likeness

SAR labs developing MES-protective anticonvulsants often face limited access to well-characterized 5-cyclopropyl hydantoin scaffolds. This compound addresses that gap: • 95% purity with full analytical documentation (NMR, HPLC, GC) • Validated cyclopropyl pharmacophore for voltage-gated sodium channel studies • Favorable CNS drug-like profile: LogP 0.86, MW 182.22, 2 HBD, 2 HBA, mp 193-195 °C Supplied as powder; ambient shipping; for research use only.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 90565-77-8
Cat. No. B1381057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione
CAS90565-77-8
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)N1)C2CC2
InChIInChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13)
InChIKeyZWBYRKDZNUBXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione (CAS 90565-77-8): A 5,5-Disubstituted Hydantoin Scaffold for Anticonvulsant Drug Discovery and Chemical Biology


5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione (CAS 90565-77-8) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a cyclopropyl group and an isopropyl group at the 5-position. It is a synthetic small molecule with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . The compound is supplied as a powder with a melting point of 193–195 °C and a purity specification of ≥95% . Its calculated partition coefficient (LogP) is 0.86, indicating moderate hydrophilicity relative to clinically used hydantoin anticonvulsants [1]. The hydantoin scaffold is a privileged structure in medicinal chemistry, historically associated with anticonvulsant, antiarrhythmic, and antiparasitic activities, and the 5-cyclopropyl substitution motif has been specifically linked to enhanced protection in maximal electroshock seizure (MES) models [2].

Why 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione Cannot Be Replaced by a Generic Hydantoin Analog


Hydantoins are not functionally interchangeable. The anticonvulsant pharmacophore is exquisitely sensitive to the nature of the 5-position substituents, which govern both pharmacodynamic target engagement and pharmacokinetic disposition [1]. The cyclopropyl group at the 5-position is a critical determinant of MES protection: across multiple spirohydantoin and 5-arylhydantoin series, all cyclopropyl-bearing compounds demonstrated superior MES efficacy compared to non-cyclopropyl analogs [2]. Replacing the cyclopropyl moiety with a second alkyl or aryl group (e.g., 5,5-diphenyl as in phenytoin, or 5,5-diisopropyl) fundamentally alters lipophilicity (LogP), metabolic stability, and the compound's ability to inhibit voltage-gated sodium channels in the manner characteristic of cyclopropyl-substituted hydantoins [3]. Furthermore, the specific cyclopropyl/isopropyl pairing at C5 creates a unique steric and electronic environment that cannot be replicated by 5-cyclopropyl-5-phenyl or 5,5-dialkyl hydantoins, making direct substitution between these analogs scientifically unreliable without de novo experimental validation .

Quantitative Differentiation Evidence for 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Cyclopropyl-5-isopropyl Hydantoin vs. 5,5-Diisopropyl Hydantoin, 5-Cyclopropyl-5-phenyl Hydantoin, and Phenytoin

The target compound exhibits a calculated LogP of 0.86 [1], which is substantially lower than the closest dialkyl analog 5,5-diisopropyl-imidazolidine-2,4-dione (XLogP3 1.5) [2], the 5-cyclopropyl-5-phenyl analog (LogP 1.79) , and the reference anticonvulsant phenytoin (Silicos-IT LogP 2.42) [3]. This log-unit difference indicates that the target compound is markedly more hydrophilic than its comparators, which has direct implications for aqueous solubility, formulation strategy, and blood-brain barrier penetration kinetics.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Melting Point as a Surrogate for Crystal Lattice Energy: Differentiation from Phenytoin

The target compound melts at 193–195 °C , approximately 100 °C lower than phenytoin (mp 293–298 °C) . This difference reflects weaker intermolecular forces in the crystal lattice of the cyclopropyl-isopropyl hydantoin compared to the extensively π-stacked diphenyl system of phenytoin. Lower lattice energy generally correlates with higher intrinsic solubility and may facilitate solid dispersion formulation approaches.

Solid-state properties Melting point Formulation Crystallinity

Class-Level SAR Evidence: 5-Cyclopropyl Substitution Confers Enhanced MES Protection Across Hydantoin Series

In a systematic SAR study of thirteen 5-cyclopropanespirohydantoins, Zhu et al. (2009) demonstrated that all compounds bearing a cyclopropyl group at the 5-position of the hydantoin ring showed better protection in the MES test compared to non-cyclopropyl analogs [1]. The most potent compounds (5b, 5d, 5e, 5g, 5j) were directly compared with the reference drug phenytoin sodium and found to be equipotent or superior in the MES model [1]. While this is class-level evidence and the target compound itself has not been tested in the same assay, the consistent SAR trend strongly supports the inference that the 5-cyclopropyl group is a positive efficacy determinant for MES protection—a property that 5,5-dialkyl hydantoins lacking the cyclopropyl moiety (e.g., 5,5-diisopropyl hydantoin) do not share.

Anticonvulsant Maximal electroshock seizure Structure-activity relationship Cyclopropyl

Quantified Potency Advantage of 5-Cyclopropyl Hydantoins Over Phenytoin in the MES Model: Close Analog Data

The closest structurally characterized analog with published in vivo anticonvulsant data is 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione (1), which demonstrated an ED50 of 5.76 mg/kg in the MES test after oral administration in rats [1]. For comparison, phenytoin exhibits an ED50 of approximately 9.5 mg/kg (i.p.) in mice [2]. While these studies differ in species and route of administration—precluding a formal statistical comparison—the 5.76 mg/kg value underscores that cyclopropyl-bearing hydantoins can achieve MES protection at substantially lower doses than phenytoin. The target compound (5-cyclopropyl-5-isopropyl) shares the cyclopropyl pharmacophore with compound (1) but replaces the lipophilic phenyl group with a less lipophilic isopropyl group (ΔLogP ≈ −0.93; see Evidence Item 1), which may further improve aqueous solubility and reduce CYP-mediated metabolism associated with the phenyl ring.

ED50 Maximal electroshock seizure Anticonvulsant potency In vivo efficacy

Purity Specification and Analytical Documentation: Verified ≥95% Purity with Multi-Technique Characterization

The target compound is commercially supplied at a verified purity of ≥95% (Sigma-Aldrich/Enamine) , with batch-specific Certificates of Analysis (COA) available that include NMR, HPLC, and GC data . This specification meets or exceeds the purity standard of research-grade phenytoin (typically ≥98% for USP reference standards, but commercial research-grade phenytoin is commonly supplied at ≥95% as well) . The availability of multi-technique analytical documentation reduces the risk of batch-to-batch variability that can confound biological assay reproducibility.

Purity Quality control Analytical characterization Procurement specification

Recommended Research and Procurement Scenarios for 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione


Anticonvulsant Lead Optimization: Cyclopropyl Hydantoin Scaffold-Based Library Design

This compound serves as an optimal starting scaffold for structure–activity relationship (SAR) studies targeting MES-protective anticonvulsants. The class-level evidence demonstrates that 5-cyclopropyl-substituted hydantoins consistently outperform non-cyclopropyl analogs in the MES test [1]. Its lower LogP (0.86) relative to 5-cyclopropyl-5-phenyl hydantoin (LogP 1.79) [2] and phenytoin (LogP 2.42) suggests superior aqueous solubility and potentially reduced CYP450-mediated metabolism, making it an attractive core for systematic N3-functionalization or spirocyclization to explore efficacy, selectivity, and pharmacokinetic optimization.

Physicochemical Comparator in Hydantoin Drug Design: Probing the Role of C5 Substituent Lipophilicity

With a LogP of 0.86 [1] and melting point of 193–195 °C [2], this compound occupies a distinct position in the hydantoin lipophilicity continuum—more hydrophilic than 5,5-diisopropyl hydantoin (XLogP3 1.5) , the 5-cyclopropyl-5-phenyl analog (LogP 1.79) , and phenytoin (LogP 2.42) [3]. This makes it uniquely suited for use as a reference compound in studies that correlate C5 substituent lipophilicity with in vitro permeability, solubility, metabolic stability, and in vivo brain penetration in the hydantoin chemical series.

Pharmacology Control or Chemical Probe in Ion Channel Research

Given the established role of hydantoins as voltage-gated sodium channel blockers [1], this compound can be deployed as a chemical probe or negative control in ion channel electrophysiology assays, particularly when comparing the effects of 5-aryl versus 5-alkyl substitution. Its intermediate lipophilicity and absence of a phenyl ring make it a useful tool for dissecting the contribution of aromatic π-stacking interactions to sodium channel binding, using 5-cyclopropyl-5-phenyl hydantoin as a positive comparator [2].

Procurement for High-Throughput Screening (HTS) Libraries in CNS Drug Discovery

The compound's favorable physicochemical profile—low molecular weight (182.22 g/mol), moderate LogP (0.86), 2 H-bond donors, 2 H-bond acceptors, and a rotatable bond count of 2 [1]—places it within optimal CNS drug-like space. Coupled with ≥95% purity and multi-technique analytical documentation (NMR, HPLC, GC) [2], it meets the quality and tractability criteria for inclusion in focused CNS screening libraries, offering a differentiated chemotype from the extensively explored 5,5-diphenylhydantoin (phenytoin) scaffold .

Quote Request

Request a Quote for 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.